molecular formula C29H44ClN5O18P4 B12404674 Pyronaridine-d4 (tetraphosphate)

Pyronaridine-d4 (tetraphosphate)

Cat. No.: B12404674
M. Wt: 914.1 g/mol
InChI Key: YKUQEKXHQFYULM-JPJNPXIZSA-N
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Description

Contextualization of Pyronaridine's Core Research Significance in Medicinal Chemistry

Pyronaridine (B1678541) is a synthetic, Mannich base antimalarial drug first synthesized in China in the 1970s. nih.gov It has garnered significant attention in medicinal chemistry due to its potent activity against Plasmodium parasites, including strains resistant to other common antimalarials like chloroquine (B1663885). ontosight.ainih.gov The core structure of pyronaridine is a benzonaphthyridine derivative, specifically 4-[(7-chloro-2-methoxybenzo[b] ontosight.ainih.govnaphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol. nih.govwikipedia.org

The primary mechanism of its antimalarial action involves the disruption of the parasite's hemoglobin detoxification pathway. ontosight.aipatsnap.com Inside the parasite's digestive vacuole, pyronaridine inhibits the formation of hemozoin, a nontoxic crystalline pigment produced by the parasite from toxic heme released during hemoglobin digestion. nih.govnih.govpatsnap.com By binding to heme and preventing its polymerization into hemozoin, pyronaridine leads to the accumulation of toxic free heme, which induces oxidative stress and ultimately causes parasite death. nih.govpatsnap.com

Beyond this principal mechanism, research indicates that pyronaridine has other modes of action that contribute to its therapeutic potential. It is known to intercalate into DNA and inhibit DNA topoisomerase II, an enzyme essential for DNA replication and transcription. nih.govnih.govresearchgate.net This multifaceted activity makes it a valuable compound for studying drug resistance and for development as a partner drug in combination therapies. nih.govnih.gov Its use in the fixed-dose combination with artesunate (B1665782) (Pyramax®) has been a significant step in combating multi-drug resistant malaria. nih.govnih.gov The compound is typically used as a tetraphosphate (B8577671) salt to improve its aqueous solubility. nih.govnih.gov

Rationale for Isotopic Labeling in Pharmaceutical Research: Focus on Pyronaridine-d4 (Tetraphosphate)

Isotopic labeling is a fundamental technique in pharmaceutical research, providing profound insights into a drug's journey and fate within a biological system. musechem.comnih.gov This method involves replacing one or more atoms of a drug molecule with their isotopes. Isotopes are variants of an element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass without significantly altering the molecule's chemical properties. musechem.com Both stable isotopes (e.g., deuterium (B1214612), ¹³C) and radioactive isotopes (e.g., tritium, ¹⁴C) are employed to trace the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. musechem.comchemicalsknowledgehub.com

Deuterium (²H), a stable isotope of hydrogen, offers unique advantages when used for isotopic labeling. The substitution of hydrogen with deuterium, a process known as deuteration, is a key strategy in medicinal chemistry. researchgate.netdeutramed.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. neulandlabs.com This difference in bond strength gives rise to the "kinetic isotope effect," where the rate of a chemical reaction involving the breaking of a C-D bond is slower than that of a C-H bond. deutramed.com

This effect is particularly useful in studying drug metabolism. Many drugs are broken down in the body by enzymes, often involving the cleavage of C-H bonds. By strategically replacing these hydrogens with deuterium, the rate of metabolism can be slowed. deutramed.com This modification can lead to several beneficial changes in a drug's pharmacokinetic profile, such as a longer half-life and increased exposure in the body. researchgate.netneulandlabs.com Furthermore, deuteration can alter metabolic pathways, sometimes reducing the formation of toxic or reactive metabolites. researchgate.netunibestpharm.com Because deuterium substitution does not fundamentally change the molecule's shape or how it interacts with its target, deuterated compounds serve as excellent tools for studying biological pathways with minimal perturbation. musechem.comnih.gov

Pyronaridine-d4 (tetraphosphate) is the deuterium-labeled analogue of pyronaridine tetraphosphate. medchemexpress.com In this specific molecule, four hydrogen atoms have been replaced with deuterium. sussex-research.comimmunomart.com Its primary and most critical role in advanced pharmacological investigations is as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.comnih.gov

In quantitative bioanalysis, particularly in pharmacokinetic studies that measure drug concentrations in biological fluids like blood or plasma, accuracy is paramount. nih.govumcutrecht.nl Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for their high sensitivity and selectivity in detecting and quantifying drugs. nih.govresearchgate.net An internal standard that behaves almost identically to the analyte (the drug being measured) during sample preparation and analysis is essential to correct for any variability or loss. nih.gov

Pyronaridine-d4 (tetraphosphate) is the ideal internal standard for pyronaridine because it has nearly identical physicochemical properties, extraction recovery, and chromatographic retention time. nih.govresearchgate.net However, due to its increased mass from the four deuterium atoms, it can be distinguished from the unlabeled drug by the mass spectrometer. researchgate.net By adding a known amount of Pyronaridine-d4 (tetraphosphate) to each sample, researchers can accurately quantify the concentration of pyronaridine, even at very low levels, enabling precise characterization of its pharmacokinetic profile. nih.govumcutrecht.nl This makes it an indispensable tool for clinical trials and drug-drug interaction studies. nih.gov

Data Tables

Table 1: Chemical Properties of Pyronaridine and its Analogs

PropertyPyronaridine wikipedia.orgdrugbank.comPyronaridine Tetraphosphate nih.govdrugbank.comnih.govPyronaridine-d4 (tetraphosphate) medchemexpress.comsussex-research.comimmunomart.com
IUPAC Name 4-[(7-Chloro-2-methoxy-pyrido[3,2-b]quinolin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol4-({7-chloro-2-methoxybenzo[b]1,5-naphthyridin-10-yl}amino)-2,6-bis[(pyrrolidin-1-yl)methyl]phenol; tetrakis(phosphoric acid)4-[(7-Chloro-2-methoxy-pyrido[3,2-b]quinolin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol-d4; tetrakis(phosphoric acid)
Molecular Formula C₂₉H₃₂ClN₅O₂C₂₉H₄₄ClN₅O₁₈P₄C₂₉H₄₀D₄ClN₅O₁₈P₄
Molecular Weight 518.06 g/mol 910.58 g/mol 914.06 g/mol
CAS Number 74847-35-176748-86-21186026-25-4
Form BaseTetraphosphate SaltDeuterated Tetraphosphate Salt
Primary Use Active Pharmaceutical IngredientDrug Product FormulationInternal Standard in Bioanalysis

Table 2: Physicochemical Properties of Pyronaridine Base and Tetraphosphate Salt

PropertyPyronaridine (Base) nih.govPyronaridine Tetraphosphate nih.govnih.gov
Aqueous Solubility Very slightly soluble (0.02% w/v)Sparingly soluble in water (1.46% w/v)
Liposolubility (Log P) 0.26 ± 0.02-1.24 ± 0.21
Appearance -Hygroscopic yellow powder
pKa Values (extrapolated from salt) 7.08, 7.39, 9.88, 10.30-

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H44ClN5O18P4

Molecular Weight

914.1 g/mol

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]phenol;phosphoric acid

InChI

InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);4*(H3,1,2,3,4)/i17D2,18D2;;;;

InChI Key

YKUQEKXHQFYULM-JPJNPXIZSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=CC(=C1O)C([2H])([2H])N2CCCC2)NC3=C4C(=NC5=C3C=CC(=C5)Cl)C=CC(=N4)OC)N6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Pyronaridine D4 Tetraphosphate

Chemical Synthesis Approaches to Pyronaridine (B1678541) Core Structure Derivatization

The synthesis of the complex pyronaridine core has been approached through both linear and convergent strategies, with modern adaptations focusing on improved efficiency and environmental responsibility. nih.govacs.org Both routes typically begin with a shared intermediate, which is then elaborated to form the final tricyclic heteroaromatic system.

A key initial step in both synthetic pathways is the Cu(I)-catalyzed Ullmann coupling of 2,4-dichlorobenzoic acid and an aminopyridine derivative to form a crucial adduct. nih.gov This is followed by a cyclization and deoxychlorination reaction, often using phosphorus oxychloride (POCl₃), to construct the dichlorotricyclic heteroaromatic core. nih.govresearchgate.net From this common intermediate, the pathways diverge.

FeatureLinear Synthesis RouteConvergent Synthesis Route
Overall Strategy Sequential, one-pot transformation for later steps. nih.govThree-step tandem sequence combining separately prepared fragments. nih.govacs.org
Key Reactions 1. Ullmann Coupling 2. Cyclization/Deoxychlorination 3. SNAr Reaction 4. Double Mannich-like Reaction nih.gov1. Double Mannich-like Reaction 2. Nitro Group Reduction 3. SNAr Reaction nih.gov
Reported Overall Yield 87% nih.govacs.org95% nih.govacs.org

Site-Specific Deuteration Techniques for Pyronaridine-d4 (Tetraphosphate) Generation

Isotopic labeling with deuterium (B1214612) is a key strategy in drug development, primarily for use as internal standards in pharmacokinetic studies. medchemexpress.com The generation of Pyronaridine-d4, where four hydrogen atoms are replaced by deuterium, requires precise, site-specific methodologies. The known structure of Pyronaridine-d4 indicates that deuteration occurs on the methylene bridges of the two pyrrolidinylmethyl side chains. medchemexpress.com

A direct and effective method for synthesizing [2H]-labeled pyronaridine involves a modification of the Mannich reaction. electronicsandbooks.com By substituting standard paraformaldehyde with its deuterated counterpart, paraformaldehyde-d2, in the presence of pyrrolidine, the deuterium atoms are incorporated specifically at the desired methylene positions on the phenol ring. electronicsandbooks.com This reaction can be efficiently promoted using microwave irradiation. electronicsandbooks.com

Broader strategies for the deuteration of nitrogen-containing heterocycles often rely on transition-metal-catalyzed hydrogen isotope exchange (HIE). researchgate.net These methods allow for the late-stage incorporation of deuterium, which is highly valuable. researchgate.net

Iridium-Catalyzed HIE: Iridium(I) complexes, such as those bearing N-heterocyclic carbene (NHC) and phosphine ligands, are effective catalysts for the highly selective deuteration of N-heterocycles like indoles and quinolines. researchgate.netacs.orgacs.org The reaction often proceeds via C-H activation, where directing groups on the substrate can guide the catalyst to specific sites. researchgate.netacs.org The use of a base, such as sodium methoxide (NaOMe), can dramatically enhance the efficiency of this process. acs.org

Other Catalytic Systems: Nanostructured iron catalysts derived from iron salts and cellulose have been developed for the large-scale selective deuteration of various (hetero)arenes using inexpensive D₂O. nih.gov

MethodologyCatalyst/ReagentKey FeaturesApplicability
Modified Mannich Reaction Paraformaldehyde-d2 electronicsandbooks.comDirect, site-specific incorporation of deuterium onto methylene bridges. electronicsandbooks.comSpecific for Pyronaridine-d4 synthesis.
Hydrogen Isotope Exchange (HIE) Iridium(I) NHC/phosphine complexes researchgate.netacs.orgHigh selectivity via C-H activation; can be directed by functional groups. researchgate.netacs.orgGeneral for various N-heterocycles.
Base-Promoted HIE [IrCl(COD)(IMes)] / NaOMe acs.orgSignificantly enhances reaction efficiency and turnover numbers. acs.orgGeneral for various N-heterocycles.
Heterogeneous Catalysis Nanostructured Iron Catalyst nih.govScalable, uses D₂O as a deuterium source, suitable for industrial applications. nih.govGeneral for (hetero)arenes.

Spectroscopic and Chromatographic Methods for Structural Confirmation and Isotopic Purity Verification of Pyronaridine-d4 (Tetraphosphate)

After synthesis, rigorous analytical techniques are required to confirm the chemical structure, verify the location of the isotopic label, and determine the isotopic and chemical purity of Pyronaridine-d4. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and liquid chromatography (LC) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural elucidation. In the case of Pyronaridine-d4, the ¹H NMR spectrum would confirm the absence of proton signals corresponding to the methylene groups where deuterium has been incorporated. electronicsandbooks.com Comparing the spectra of labeled and unlabeled pyronaridine allows for direct verification of the deuteration sites. electronicsandbooks.com Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium signal, confirming the effectiveness of the deuteration process, although this technique is less common for routine analysis due to the low natural abundance of deuterium. wikipedia.org

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the mass increase corresponding to the incorporated deuterium atoms. High-resolution mass spectrometry provides a precise mass measurement of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecule. nih.govnih.gov For Pyronaridine-d4, the precursor ion would be expected to have a mass-to-charge ratio (m/z) that is four units higher than its unlabeled counterpart. Fragmentation analysis helps to confirm that the deuterium labels are retained on specific fragments of the molecule, further verifying their location. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark method for the quantification of pyronaridine in various matrices and serves as the primary application for Pyronaridine-d4 as a stable isotope-labeled internal standard (SIL-IS). nih.govnih.govscispace.combioanalysis-zone.com This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and selectivity of tandem mass spectrometry. nih.govdiva-portal.org

A typical LC-MS/MS method involves solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a reversed-phase column. nih.govnih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). nih.govresearchgate.net In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (pyronaridine) and the SIL-IS (Pyronaridine-d4), ensuring high selectivity and accurate quantification. nih.govresearchgate.net

Analytical Parameters for LC-MS/MS Analysis of Pyronaridine and Pyronaridine-d4
ParameterDescriptionReference
Chromatography Column HALO RP amide fused-core column nih.govnih.gov
Mobile Phase Gradient of acetonitrile (B52724)ammonium (B1175870) formate (B1220265) and acetonitrile-methanol nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.gov
MS/MS Transition (Pyronaridine) m/z 518.1 → 447.15 nih.gov
MS/MS Transition (Pyronaridine-d4) m/z 524.3 → 453.1 (for 13C2D4-labeled standard) researchgate.net
Collision Energy 23 V nih.gov

Molecular and Cellular Pharmacology of Pyronaridine and Pyronaridine D4 Tetraphosphate

Mechanisms of Action Elucidation at the Molecular Level

Pyronaridine's efficacy, particularly as an antimalarial agent, stems from its ability to interfere with multiple, crucial molecular pathways within the target organism. patsnap.com Its actions are not limited to a single target, contributing to its potency against drug-resistant strains. nih.gov

Target Identification and Validation: Insights from Biochemical and Biophysical Studies

The primary molecular target of pyronaridine (B1678541) is the detoxification pathway of heme, a byproduct of hemoglobin digestion by the malaria parasite. patsnap.comnih.gov Biochemical studies have validated that pyronaridine acts as a potent inhibitor of hemozoin formation. nih.gov This process is critical for the survival of the Plasmodium parasite within red blood cells. The parasite digests hemoglobin in its food vacuole to obtain essential amino acids, releasing large quantities of toxic free heme. patsnap.com To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. patsnap.comnih.gov Pyronaridine disrupts this vital detoxification process. patsnap.com

Further studies have identified other potential targets. Transcriptome analysis of cancer cells treated with pyronaridine suggested its activity as a topoisomerase II inhibitor, a finding later confirmed through in vitro assays. nih.gov

Interaction with Heme Detoxification Pathways

Pyronaridine's principal mechanism of action is its direct interference with the parasite's heme detoxification process. nih.govoup.com It functions by binding to free heme (hematin), forming a drug-hematin complex, reportedly at a 1:2 stoichiometry. nih.govnih.gov This complex formation prevents the polymerization of heme into hemozoin. nih.govnih.gov The resulting accumulation of free heme within the parasite's digestive vacuole is highly toxic, leading to increased oxidative stress, membrane damage, and ultimately, parasite death. patsnap.comnih.gov

Studies have shown that pyronaridine's ability to inhibit β-hematin (the synthetic form of hemozoin) production is comparable to that of chloroquine (B1663885). nih.gov Additionally, pyronaridine has been reported to inhibit the glutathione-dependent degradation of heme, further contributing to the buildup of toxic heme. nih.gov The earliest and most observable effects of pyronaridine therapy in infected primates are morphological changes in the parasite's food vacuole, consistent with the disruption of this pathway. nih.gov

Nucleic Acid Interaction and Topoisomerase Modulation

Beyond its effects on heme, pyronaridine possesses a secondary mechanism of action involving direct interaction with nucleic acids. patsnap.comnih.gov Structurally, as a benzo-naphthyridine derivative, it shares similarities with known DNA-intercalating agents like quinacrine (B1676205) and the anticancer drug amsacrine. nih.govresearchgate.net This structural analogy suggests a capacity to insert itself between the base pairs of DNA, a process known as intercalation. patsnap.comnih.gov This action can disrupt DNA replication and transcription, processes essential for the parasite's survival and proliferation. patsnap.com

Furthermore, pyronaridine has been identified as a bona fide inhibitor of DNA topoisomerase II. nih.govnih.govnih.gov Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, pyronaridine can lead to DNA damage and cell death. nih.gov In P. falciparum, pyronaridine was found to inhibit the decatenation activity of topoisomerase II. nih.govresearchgate.net While the inhibition of heme polymerization is considered the primary antimalarial mechanism, its ability to target topoisomerase II is thought to be central to its observed anticancer activities. nih.govnih.gov

Modulation of Phosphodiesterase (PDE) Activity

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy in various diseases. nih.gov However, based on available scientific literature, there is no direct evidence to suggest that pyronaridine or its derivatives function as modulators of phosphodiesterase (PDE) activity. Its established mechanisms of action are centered on heme detoxification and topoisomerase inhibition. nih.govnih.gov

Cellular Responses and Signaling Pathway Perturbations Induced by Pyronaridine

The molecular interactions of pyronaridine trigger significant cellular-level disruptions. The most prominent cellular response in malaria parasites is the morphological alteration of the digestive vacuole, where undigested endocytic vesicles accumulate due to the inhibition of heme metabolism. nih.gov The accumulation of toxic heme leads to a state of high oxidative stress, damaging cellular components and promoting peroxidative reactions that are lethal to the parasite. nih.gov

In addition to its direct cytotoxic effects, recent studies suggest that pyronaridine may also have immunomodulatory activities and can induce a mitochondrial oxidative pathway, hinting at a broader impact on cellular signaling. nih.gov In cancer cell studies, pyronaridine has been shown to induce apoptosis (programmed cell death) via mitochondrial depolarization and to alter cell cycle progression. nih.gov The perturbation of signaling pathways related to DNA damage response is a direct consequence of its action as a topoisomerase II inhibitor. nih.govnih.gov The precise signaling cascades affected by pyronaridine are a subject of ongoing research, but they likely involve pathways sensitive to oxidative stress and DNA damage. nih.goveuropeanreview.org

Comparative Pharmacokinetic Profiling of Pyronaridine and Pyronaridine-d4 (Tetraphosphate) in Preclinical Models

Pharmacokinetic studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion. In the analysis of pyronaridine, a deuterated internal standard, Pyronaridine-d4, is often employed for accurate quantification using techniques like liquid chromatography-mass spectrometry. The chemical and pharmacological properties of Pyronaridine-d4 are considered identical to the parent compound, with the key difference being its increased mass due to the replacement of four hydrogen atoms with deuterium (B1214612). This isotopic labeling does not typically alter the drug's mechanism of action but ensures it can be distinguished from the non-labeled drug during analysis.

Preclinical pharmacokinetic studies of pyronaridine have been conducted in several animal models, including rats, rabbits, and dogs. nih.govoup.com A notable characteristic of pyronaridine is its tendency to accumulate in blood cells, resulting in a high whole blood-to-plasma concentration ratio. nih.govoup.com This preferential distribution is advantageous for an antimalarial drug, as it concentrates the compound where the parasites reside. nih.gov

Key pharmacokinetic parameters for pyronaridine in various preclinical models are summarized below. The data for Pyronaridine-d4 is assumed to be equivalent, as its purpose is to mimic the behavior of the parent drug in these studies.

Table 1: Preclinical Pharmacokinetic Parameters of Pyronaridine

Species Dose (as tetraphosphate (B8577671) salt) Whole Blood to Plasma Ratio Key Findings
Rats 60 mg/kg (oral) nih.gov 2.2–2.4 oup.com Rapid oral absorption, low total body clearance, and a long terminal half-life. oup.com
Rabbits Not specified 9.1–17.8 oup.com High plasma protein binding (fraction unbound 4-8%). oup.com
Dogs Not specified 2.0–2.4 oup.com Pharmacokinetics were well-described by a two-compartment model. nih.gov
Hamsters 180 mg/kg and 360 mg/kg (oral) nih.gov Not specified Dose-proportional increase in exposure observed between low and high doses. nih.gov

This table presents data for the parent compound, Pyronaridine. Pyronaridine-d4 is used as an analytical standard and is expected to have a virtually identical pharmacokinetic profile.

Studies show that pyronaridine has rapid oral absorption and a large volume of distribution. nih.govoup.com It is mainly concentrated in the liver and red blood cells. nih.gov The elimination from circulation is slow, resulting in a long terminal half-life. nih.gov The pharmacokinetics of pyronaridine are generally well-fitted by a two-compartment model in both animals and humans. nih.gov

Absorption and Distribution Dynamics in Biological Systems

Pyronaridine, an antimalarial agent, demonstrates rapid oral absorption and extensive distribution throughout the body. nih.gov Studies utilizing radiolabeled pyronaridine, such as ¹⁴C-pyronaridine tetraphosphate, have been instrumental in elucidating these dynamics in preclinical models. Following oral administration in Sprague-Dawley rats, the drug is readily absorbed from the small intestine, with detection in tissues occurring as early as one hour post-administration. nih.govresearchgate.net Peak blood concentrations are typically reached around 8 hours after administration. nih.govresearchgate.net

Pyronaridine exhibits a high affinity for tissues, leading to widespread distribution. nih.govnih.gov However, it shows poor permeability across the blood-brain barrier. nih.govresearchgate.net A notable characteristic of pyronaridine is its preferential accumulation in red blood cells, resulting in a high whole blood-to-plasma concentration ratio. nih.govoup.com This ratio varies across species, being 2.2–2.4 in rats, 9.1–17.8 in rabbits, and 2.0–2.4 in dogs. oup.com In humans, this ratio has been reported to range from 1.6 to 9.0. oup.com This significant uptake by red blood cells is a critical factor in its pharmacokinetic profile and its efficacy against the blood stages of malaria parasites. nih.govoup.com The plasma protein binding of pyronaridine is high, with the unbound fraction ranging from 4% to 8% in mice, rats, rabbits, and dogs, and between 0.9% and 4.9% in humans. nih.gov

The use of deuterated tracers like Pyronaridine-d4 (tetraphosphate) allows for precise quantification of the parent compound and its metabolites, distinguishing them from endogenous molecules. This is crucial for accurately determining absorption rates and distribution volumes without the interference of background signals. nih.gov While specific studies solely on Pyronaridine-d4 were not found, the principles of using stable isotope-labeled tracers are well-established for such pharmacokinetic assessments. nih.gov

The absolute bioavailability of pyronaridine has been determined in preclinical models, with values of 42.5% in rats and 34.5% in dogs. oup.com In healthy human subjects, the relative bioavailability of oral tablet and capsule formulations compared to intramuscular administration was found to be 19% and 32%, respectively. oup.com

Table 1: Pharmacokinetic Parameters of Pyronaridine in Preclinical Models This table is interactive. You can sort and filter the data.

Species Route of Administration Tmax (hours) Absolute Bioavailability (%) Whole Blood-to-Plasma Ratio Unbound Fraction in Plasma (%)
Rat Oral ~8 nih.govresearchgate.net 42.5 oup.com 2.2-2.4 oup.com 4-8 nih.gov
Dog Oral - 34.5 oup.com 2.0-2.4 oup.com 4-8 nih.gov
Rabbit - - - 9.1-17.8 oup.com 4-8 nih.gov
Mouse - - - - 4-8 nih.gov
Hamster Oral - - - -

Comprehensive Metabolic Fate Elucidation Using Pyronaridine-d4 (Tetraphosphate) as a Tracer

The use of stable isotope-labeled compounds such as Pyronaridine-d4 (tetraphosphate) is a powerful technique in metabolic research. By incorporating deuterium atoms into the pyronaridine molecule, researchers can use mass spectrometry to trace the drug and its metabolic products through biological systems with high specificity and sensitivity. This approach helps to overcome the challenges of identifying and quantifying metabolites that may be present in low concentrations.

Studies in humans have identified a complex metabolic profile for pyronaridine, with nine primary and four secondary metabolites detected in blood, urine, and feces. researchgate.netmmv.orgspringermedizin.denih.gov These metabolites are considered to be inactive. nih.gov The major metabolic transformations include N-dearylation, oxidation, demethylation, glucuronidation, and cysteine conjugation. nih.govresearchgate.net N-dearylation is considered the most significant pathway, accounting for the majority of the metabolites. nih.govresearchgate.net In blood, urine, and feces, products of N-dearylation represented 31.3%, 97.7%, and 36.6% of the drug-related material, respectively. nih.govresearchgate.net

The metabolism of pyronaridine is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using recombinant CYP enzymes have indicated that CYP1A2, CYP2D6, and CYP3A4 are the main enzymes responsible for its metabolism. nih.govresearchgate.net

The proposed metabolic pathways for pyronaridine are multifaceted researchgate.net:

N-dearylation: This process leads to the formation of metabolites M2 and M12. M2 can then undergo further transformation through acetylation to form M1 or cysteine conjugation to produce M3. researchgate.net

Oxidation: Pyronaridine can be oxidized to form metabolites M5, M10, and M11. M10 can be further oxidized to M13. researchgate.net

Demethylation: This pathway results in the formation of M9, which can then be reduced to M8. researchgate.net

There are notable differences in the metabolism of pyronaridine between species. In vitro studies with liver microsomes have shown that pyronaridine incubation yields 11 different metabolites in rats and 9 in humans. nih.govoup.comnih.gov Of these, six metabolites were common to both species, while five were unique to rats and three were unique to humans. nih.gov One specific difference is that O-demethylation was observed in rat microsomes but not in human microsomes. nih.gov

Table 2: Summary of Pyronaridine Metabolism This table is interactive. You can sort and filter the data.

Feature Description Reference
Number of Metabolites (Human) 9 primary, 4 secondary researchgate.netmmv.orgspringermedizin.denih.gov
Major Metabolic Pathways N-dearylation, oxidation, demethylation, glucuronidation, cysteine conjugation nih.govresearchgate.net
Primary Metabolic Pathway N-dearylation nih.govresearchgate.net
Key Metabolizing Enzymes CYP1A2, CYP2D6, CYP3A4 nih.govresearchgate.net
Species Differences (Rat vs. Human) 11 metabolites in rat, 9 in human; O-demethylation in rat only nih.govoup.comnih.gov

Excretion Pathways and Kinetics in Preclinical Systems

The elimination of pyronaridine and its metabolites occurs through both urinary and fecal routes. researchgate.netmmv.org In a human mass balance study, the mean cumulative recovery of the drug was 23.7% in urine and 47.8% in feces, resulting in an average total recovery of 71.5%. researchgate.netmmv.orgnih.gov The elimination of total radioactivity from the blood is slow, with a mean half-life of 33.5 days, which is substantially longer than the 5.03-day half-life of the parent compound. researchgate.netmmv.orgnih.gov

In Sprague-Dawley rats, the primary route of excretion for ¹⁴C-pyronaridine tetraphosphate was found to be urine, accounting for approximately 47% of the administered dose, while fecal excretion accounted for about 5-6%. nih.gov A small amount was also excreted in the breath. nih.gov The rate of urinary excretion peaked around 24 hours post-administration. nih.gov

Pharmacodynamic Assessment in Preclinical Models and Surrogate Biomarkers

The pharmacodynamics of pyronaridine have been evaluated in various preclinical malaria models. In a murine malaria model using luciferase-expressing parasites, pyronaridine demonstrated a rapid, dose-independent parasite killing effect, with a 5- to 6-log reduction in parasitemia within 48 hours. nih.gov This was in contrast to the dose-dependent activity of artesunate (B1665782). nih.gov

Studies have also investigated the stage-specific activity of pyronaridine. It has been shown to be potent against all intra-erythrocytic stages of Plasmodium falciparum, including the ring stages. asm.org The mechanism of action is believed to involve the inhibition of hemozoin crystallization in the parasite's digestive vacuole. nih.govasm.org Pyronaridine is more potent than chloroquine in inhibiting beta-hematin nucleation and extension. asm.org

Population pharmacokinetic/pharmacodynamic models have been developed to link pyronaridine exposure to treatment outcomes. uiowa.edu These models have identified that higher pyronaridine concentrations on day 7 of treatment are associated with a decreased risk of recrudescence or re-infection. uiowa.edu Such models are valuable for optimizing dosing regimens. The 50% inhibitory concentration (IC₅₀) of pyronaridine has been used as a surrogate marker for its efficacy, with a median IC₅₀ of 4.5 nM observed in clinical isolates from Cambodia. nih.gov However, in that particular study, no direct relationship was found between the IC₅₀ and treatment outcome. nih.gov

Preclinical Efficacy Studies and Disease Model Applications

In Vitro Efficacy Evaluation in Pathogen and Cell-Based Models

In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, have been crucial in elucidating the direct activity of pyronaridine (B1678541) against a range of pathogens.

Pyronaridine has shown potent in vitro activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. medchemexpress.com Its efficacy is maintained against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. medchemexpress.comgoogle.com Studies have consistently reported low 50% inhibitory concentrations (IC₅₀), indicating high potency.

Research has demonstrated that pyronaridine is highly active against multidrug-resistant P. falciparum and P. vivax isolates. medchemexpress.com For instance, in a study of isolates from Papua, Indonesia, the median IC₅₀ of pyronaridine was 1.92 nM against P. vivax and a similarly low nanomolar range against multidrug-resistant P. falciparum. medchemexpress.com Another study reported a geometric mean IC₅₀ of 2.24 nM against a panel of six drug-sensitive and resistant P. falciparum strains. Furthermore, the activity of pyronaridine appears to be largely unaffected by chloroquine (B1663885) resistance.

P. falciparum StrainResistance ProfileGeometric Mean IC₅₀ (nM)95% Confidence Interval
VariousDrug-sensitive and resistant2.241.20-3.27
Clinical Isolates (Senegal)Mixed3.83.1-4.4
Clinical Isolates (Cameroon)Chloroquine-sensitive & resistant< 50N/A
Multidrug-resistant (Papua, Indonesia)Multidrug-resistantLow nanomolar rangeN/A
P. vivax (Papua, Indonesia)Multidrug-resistant1.920.24-13.8

Data compiled from multiple sources. medchemexpress.com

Beyond its antimalarial properties, pyronaridine has emerged as a promising antiviral agent. It has demonstrated in vitro efficacy against several highly pathogenic viruses.

Ebola Virus: Pyronaridine has been identified as an inhibitor of the Ebola virus. Studies have shown its ability to inhibit multiple strains of the Ebola virus and Marburg virus in vitro. The mechanism of action is thought to involve the inhibition of viral entry.

SARS-CoV-2: Pyronaridine has been shown to inhibit the replication of SARS-CoV-2 in various cell lines, including A549-ACE2 cells. The IC₅₀ values have been reported in the nanomolar range, for example, 180 nM in one study and 198 nM in another within A549-ACE2 cells. The proposed antiviral mechanism includes the inhibition of the viral PLpro activity.

VirusCell LineIC₅₀
SARS-CoV-2A549-ACE2198 nM
SARS-CoV-2A549-ACE2180 nM
Ebola Virus (multiple strains)Various0.82-1.30 µM
Marburg Virus (multiple strains)Various1.01-2.72 µM

Data compiled from multiple sources.

Pyronaridine has also been investigated for its activity against several neglected tropical diseases.

Echinococcus granulosus : This tapeworm is the causative agent of cystic echinococcosis. In vitro studies have identified pyronaridine as a potent agent against E. granulosus.

Trypanosoma cruzi : The parasite responsible for Chagas disease, T. cruzi, has also been shown to be susceptible to pyronaridine in vitro. Studies have demonstrated its efficacy against the parasite in myoblast cell lines.

Schistosoma mansoni : Research has shown that pyronaridine is highly active in vitro against the larval stage (schistosomula) of S. mansoni, the parasite that causes schistosomiasis, with an IC₅₀ below 10 μM. It was also found to be lethal to adult worms at a concentration of 30 μM.

In Vivo Efficacy Assessment in Established Animal Models of Infectious Diseases

In vivo studies, conducted in living organisms, are essential for evaluating the efficacy of a drug in a more complex biological system.

Malaria: In murine models of malaria, pyronaridine has demonstrated a dose-dependent reduction in parasite burden. A single dose of pyronaridine at 2.5–25 mg/kg showed a dose-dependent killing rate at 24 and 48 hours post-treatment. Higher doses resulted in a rapid, dose-independent reduction in parasites. Complete cure has been achieved in some murine models.

SARS-CoV-2: In K18-hACE2 transgenic mouse models of COVID-19, pyronaridine treatment led to a statistically significant reduction in viral load in the lungs.

Trypanosoma cruzi : In a murine model of acute Chagas disease, oral administration of pyronaridine resulted in a statistically significant inhibition of parasite load.

Malaria: In addition to reducing parasitemia, pyronaridine has been shown to be effective in clearing parasites in animal models.

SARS-CoV-2: Pyronaridine treatment in mouse models of SARS-CoV-2 infection has been associated with reduced lung pathology and a decrease in the levels of pro-inflammatory cytokines.

Ebola Virus: In mouse and guinea pig models of Ebola virus disease, pyronaridine treatment enhanced survival rates.

Echinococcus granulosus : Oral administration of pyronaridine significantly reduced the parasitic burden in mice infected with E. granulosus.

Schistosoma mansoni : In mice infected with the prepatent stage of S. mansoni, pyronaridine treatment reduced the worm burden by 82% and cured a significant number of the animals.

Mechanisms of Resistance to Pyronaridine: Fundamental Research Aspects

Genetic and Molecular Determinants of Drug Resistance in Parasitic Organisms

The genetic basis of resistance to many antimalarial drugs, particularly the quinolines, often involves mutations in transporter genes such as the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) and the multidrug resistance gene 1 (pfmdr1). However, research into pyronaridine (B1678541) resistance suggests a more complex, and possibly different, molecular landscape.

Several studies have investigated the association between pyronaridine's in vitro activity and polymorphisms in genes known to confer resistance to quinolines. Notably, a significant body of evidence indicates a lack of association between the 50% inhibitory concentration (IC50) of pyronaridine and mutations in pfcrt, pfmdr1, pfmrp (multidrug resistance-associated protein), and pfnhe-1 (Na+/H+ exchanger). nih.gov This suggests that the primary mechanisms of resistance to pyronaridine may be distinct from those of chloroquine and other quinoline (B57606) antimalarials. nih.gov

Despite the general lack of association, some research has hinted at a potential role for pfmdr1. One study on Thai isolates of P. falciparum found that parasites with the pfmdr1 86Y allele showed a statistically significant, albeit potentially not clinically relevant, reduction in sensitivity to pyronaridine compared to those with the N86 allele. Furthermore, research on Plasmodium berghei ANKA lines has suggested a possible link between elevated expression of the mdr-1 gene and resistance to pyronaridine, even in the absence of point mutations in the gene itself.

A compelling area of investigation points towards alterations in the parasite's polyamine metabolism. A study on pyronaridine-resistant P. berghei strains revealed a significant increase in the intracellular concentrations of the polyamines putrescine and spermidine (B129725) compared to susceptible strains. nih.gov Conversely, treatment of a pyronaridine-susceptible strain with the drug led to a decrease in spermidine and spermine (B22157) levels. nih.gov This suggests that the parasite's ability to regulate its polyamine pool may be a critical factor in overcoming the cytotoxic effects of pyronaridine. nih.gov

Table 1: Investigated Genetic Markers and their Association with Pyronaridine Resistance

GeneMutation/ExpressionOrganismAssociation with Pyronaridine Resistance
pfcrtK76T and other polymorphismsP. falciparumNo significant association found in multiple studies. nih.gov
pfmdr1N86Y, Y184F, S1034C, N1042DP. falciparumGenerally no significant association, though one study noted reduced sensitivity with the 86Y allele.
pfmdr1Gene expressionP. bergheiElevated expression may be linked to resistance.
pfmrpPolymorphismsP. falciparumNo significant association found. nih.gov
pfnhe-1PolymorphismsP. falciparumNo significant association found. nih.gov

Cellular Adaptive Responses and Phenotypic Resistance Manifestations

Parasites can develop resistance to drugs through various cellular adaptations that either reduce the drug's access to its target, alter the target itself, or mitigate the drug's toxic effects. In the case of pyronaridine, which is understood to primarily act by inhibiting the formation of hemozoin in the parasite's digestive vacuole, cellular adaptations related to this organelle are of particular interest. nih.gov

One of the key phenotypic changes observed in pyronaridine-resistant parasites involves the digestive vacuole. Research on a pyronaridine-resistant strain of P. berghei described a notable increase in the number of food vacuoles within the trophozoite stage, with some of these vacuoles appearing to fuse. nih.gov This morphological alteration could represent a compensatory mechanism to counteract the drug's interference with hemoglobin digestion and hemozoin formation.

Furthermore, the aforementioned changes in polyamine metabolism represent a significant cellular adaptive response. nih.govnih.gov Polyamines are essential for a variety of cellular processes, including cell growth and differentiation. The ability of resistant parasites to maintain higher levels of these molecules may help them to withstand the cellular stress induced by pyronaridine. nih.gov

In Vitro and In Vivo Selection of Pyronaridine-Resistant Strains in Experimental Models

The selection of drug-resistant parasite lines in controlled laboratory settings is a powerful tool for understanding the mechanisms of resistance. Studies involving the in vivo selection of pyronaridine resistance in Plasmodium berghei have demonstrated that resistance can be induced through continuous drug pressure.

In one such study, a piperaquine-resistant P. berghei ANKA clone, initially sensitive to pyronaridine, was subjected to increasing concentrations of the drug over 20 successive passages in a mouse model. academicjournals.org This resulted in a significant increase in the effective doses required to reduce parasitemia by 50% (ED50) and 90% (ED90) by 66- and 40-fold, respectively. academicjournals.org Importantly, the resistant phenotype remained stable after the removal of drug pressure and cryopreservation, providing a valuable tool for further genetic and molecular analysis. academicjournals.org Another study noted that pyronaridine resistance in P. berghei was stable after 134 passages, with cross-resistance to chloroquine observed. nih.gov

In vitro studies on clinical isolates of P. falciparum have provided valuable data on the baseline sensitivity of the parasite to pyronaridine. These studies are essential for monitoring for any shifts in susceptibility that may indicate the emergence of resistance.

Table 2: In Vitro Susceptibility of P. falciparum Isolates to Pyronaridine

Geographic OriginNumber of IsolatesMean IC50 (nM)IC50 Range (nM)
Papua, Indonesia901.92 (median)0.24 - 13.8
Various (Lab Strains)2323.1 (geometric mean)15 - 49

Cross-Resistance Profiles with Structurally Related and Unrelated Chemotypes

The potential for cross-resistance between a new antimalarial and existing drugs is a major concern, as it can significantly shorten the new drug's therapeutic lifespan. The cross-resistance profile of pyronaridine has been investigated with a range of other antimalarials.

Conflicting data exist regarding cross-resistance between pyronaridine and chloroquine. While some in vitro studies have shown a positive correlation in the activity of the two drugs, suggesting a degree of cross-resistance, others have found no such evidence, particularly when examining field isolates. nih.govnih.gov Importantly, pyronaridine generally retains its high potency against chloroquine-resistant strains of P. falciparum. nih.gov

Studies have also explored the relationship between pyronaridine and other structurally related and unrelated antimalarials. A significant positive correlation, although weak, has been observed between the in vitro responses to pyronaridine and artesunate (B1665782). nih.gov However, this is not strong enough to suggest clinically significant cross-resistance. nih.gov Some studies have reported weak antagonism between pyronaridine and dihydroartemisinin (B1670584) or artesunate in vitro, while others have noted additive or even synergistic effects. nih.gov In vivo studies, however, generally point towards high efficacy and a synergistic relationship between pyronaridine and artemisinins. nih.gov

A study on African isolates of P. falciparum found significant positive correlations between the in vitro activity of pyronaridine and that of amodiaquine (B18356) and quinine. The relationship with amodiaquine is of particular interest given their structural similarities as Mannich bases.

Table 3: Summary of Pyronaridine Cross-Resistance Findings

DrugRelationship with Pyronaridine
ChloroquineConflicting reports; some in vitro positive correlation, but generally retains activity against resistant strains. nih.govnih.gov
AmodiaquineSignificant positive correlation in some in vitro studies.
QuinineSignificant positive correlation in some in vitro studies.
MefloquineNo significant correlation in some studies. nih.gov
ArtesunateWeak positive correlation in some in vitro studies; weak antagonism also reported; in vivo synergy observed. nih.govnih.gov
DihydroartemisininWeak antagonism reported in some in vitro studies. nih.gov

Combination Therapies Involving Pyronaridine: Preclinical Rationales and Mechanistic Insights

In Vitro Synergistic and Antagonistic Interactions with Co-Administered Agents

The effectiveness of a combination therapy is heavily influenced by the nature of the interaction between its constituent drugs. In vitro studies are crucial for elucidating these interactions, which can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). The interaction between pyronaridine (B1678541) and other antimalarial drugs has been assessed using the fractional inhibitory concentration (FIC) index, where a sum FIC of <1 indicates synergy, ~1 indicates an additive effect, and >1 suggests antagonism. nih.gov

Conflicting data exists regarding the in vitro interactions of pyronaridine. One study demonstrated a synergistic relationship with primaquine, an additive effect with 4-aminoquinolines like chloroquine (B1663885) and monodesethylamodiaquine, and weak antagonism with dihydroartemisinin (B1670584), antifolates (pyrimethamine, cycloguanil), and amino alcohols (quinine, mefloquine, halofantrine). nih.gov Another study reported that in vitro interactions between pyronaridine and artesunate (B1665782) showed a slight antagonistic trend. nih.gov These discrepancies may be attributable to differences in the experimental models and methodologies employed. nih.govresearchgate.net For instance, while some combinations like pyronaridine-halofantrine and pyronaridine-pyrimethamine showed near-additive effects at a 1:1 ratio, they displayed antagonism at other fixed-dose ratios. nih.gov

A preclinical investigation of M5717, a Plasmodium falciparum elongation factor 2 inhibitor, in combination with pyronaridine found a mostly additive effect based on isobologram analyses. nih.gov The potent in vitro activity of pyronaridine is consistent across numerous studies, with IC50 values typically in the low nanomolar range against both drug-sensitive and drug-resistant P. falciparum strains. nih.govnih.gov

Below is a table summarizing the in vitro interactions between pyronaridine and other antimalarial agents based on FIC values from a study using the W2/Indochina clone of P. falciparum. nih.gov

Co-Administered AgentMean FIC ValueInteraction Type
Primaquine0.65Synergy
Monodesethylamodiaquine0.99Additivity
Chloroquine1.09Additivity
Pyrimethamine1.10Antagonism
Halofantrine1.16Antagonism
Dihydroartemisinin1.33Antagonism
Cycloguanil1.37Antagonism
Mefloquine1.54Antagonism
Quinine1.55Antagonism

Efficacy Enhancement and Resistance Delay in Preclinical Combination Regimens

A primary rationale for combination therapy is to enhance the therapeutic efficacy against both drug-sensitive and, crucially, drug-resistant parasites. Preclinical in vivo studies in rodent models have consistently demonstrated the potentiation of antimalarial effects when pyronaridine is combined with artemisinin (B1665778) derivatives, particularly artesunate. nih.govnih.gov This enhanced efficacy is evident even in cases where in vitro studies suggested antagonism. nih.gov

In a P. berghei mouse model, the combination of pyronaridine and artesunate in a 3:1 ratio was significantly more effective than either drug administered alone. nih.govresearchgate.net The combination markedly reduced the 90% effective dose (ED90) of artesunate by approximately 15.6-fold against a pyronaridine-resistant P. berghei line and by an astounding 200-fold against an artesunate-resistant line. nih.gov This highlights the combination's ability to overcome pre-existing resistance to its components. Against a drug-susceptible P. berghei strain, the combination also showed an enhanced effect, achieving complete cure rates at doses where monotherapy was less effective. nih.govnih.gov

Furthermore, combining pyronaridine with a partner drug is a key strategy to delay the emergence of drug resistance. Resistance to pyronaridine has been shown to develop rapidly when it is used as a monotherapy, but this development is considerably retarded when administered in combination with artesunate in rodent malaria models. nih.gov In a study involving the artemisinin-resistant P. berghei SANA strain, the artesunate-pyronaridine combination was uniquely effective in clearing infections at doses that were curative for the parental drug-sensitive strain, a feat not achieved by other ACTs like those containing lumefantrine, amodiaquine (B18356), mefloquine, or piperaquine. researchgate.net Similarly, in a P. falciparum SCID mouse model, the addition of a suboptimal dose of pyronaridine was able to clear parasites that had developed resistance to M5717 monotherapy. nih.gov

The table below presents data on the efficacy (ED50 and ED90) of pyronaridine and artesunate, alone and in combination, against various P. berghei strains in mice, illustrating the significant efficacy enhancement. nih.gov

P. berghei StrainTreatmentED50 (mg/kg)ED90 (mg/kg)
NY (Drug-Susceptible)Pyronaridine0.420.8
Artesunate5.131.19
Combination (3:1)1.121.87
NPN (Pyronaridine-Resistant)Pyronaridine0.5730.83
Artesunate0.24204.17
Combination (3:1)0.4213.06
SANA (Artesunate-Resistant)Pyronaridine0.892.29
Artesunate4.50420.73
Combination (3:1)1.462.10

Pharmacokinetic and Pharmacodynamic Interactions in Preclinical Combination Studies

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) interactions in preclinical models is vital for predicting the clinical performance of a drug combination. Ideally, co-administered drugs should not negatively affect each other's absorption, distribution, metabolism, and excretion in a way that compromises efficacy or safety.

A preclinical study combining M5717 with pyronaridine in a P. falciparum SCID mouse model found no pharmacokinetic interactions between the two compounds. nih.govnih.gov The Cmax, AUC, and half-life of M5717 were unchanged when co-administered with pyronaridine, and similarly, the pharmacokinetics of pyronaridine were not affected. nih.gov From a pharmacodynamic perspective, M5717 did not impede the kill rate of the faster-acting pyronaridine. nih.govnih.gov Crucially, pyronaridine was able to suppress the selection of M5717-resistant mutants and significantly delay parasite recrudescence, demonstrating a favorable pharmacodynamic interaction. nih.govnih.govmedrxiv.org

Inter-species allometric scaling based on data from hamsters, rats, and dogs has been used to predict human PK parameters for the pyronaridine-artesunate combination. mdpi.comnih.gov Such models are essential for translating preclinical findings to clinical trial design. In these animal models, the pyronaridine-artesunate combination significantly lowered the ED90 compared to monotherapy, indicating a beneficial pharmacodynamic outcome. nih.gov

The table below summarizes key pharmacokinetic parameters of pyronaridine from a preclinical study where it was administered with artesunate to different animal species. nih.gov

Animal SpeciesApparent Volume of Distribution (Vss/F) (L/kg)Apparent Clearance (CL/F) (L/h/kg)
Hamster53.322.15
Rat110.002.18
Dog32.680.68

Bioanalytical Methodologies for Pyronaridine and Pyronaridine D4 Tetraphosphate Quantification

Development and Validation of High-Sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of sensitive and reliable bioanalytical methods is fundamental for studying the pharmacokinetic properties of pyronaridine (B1678541). nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for the quantification of pyronaridine in biological matrices due to its high sensitivity and selectivity. eijppr.com

Several LC-MS/MS methods have been developed and validated for pyronaridine quantification, primarily in whole blood, which is considered the preferred matrix due to the drug's tendency to accumulate in red blood cells. nih.govnih.gov Early methods sometimes had limitations, such as higher limits of quantification (around 10 ng/mL or more) or long run times, making them less suitable for high-throughput analysis. nih.gov More recent ultra-performance liquid chromatography (UPLC-MS/MS) methods have achieved significant improvements in sensitivity and speed. umcutrecht.nl

Validation of these assays is performed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govnih.gov Key validation parameters include accuracy, precision, linearity, selectivity, and stability. For instance, one validated method demonstrated precision within ±15% and a linear calibration range from 1.5 ng/mL to 882 ng/mL. nih.gov Another achieved accuracy within ±8.2% and precision ≤5.3% over a range of 0.500–500 ng/mL. umcutrecht.nl

The chromatographic separation is typically achieved on a reverse-phase column, such as a HALO RP amide fused-core or a Gemini C18 column. nih.govresearchgate.net Mobile phases often consist of acetonitrile (B52724) and/or methanol (B129727) with an aqueous component containing modifiers like ammonium (B1175870) formate (B1220265) or perfluorooctanoic acid, delivered in a gradient mode to ensure effective separation and a short run time. nih.govresearchgate.net Detection is performed on a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). nih.gov The SRM transition for pyronaridine is typically m/z 518.1 → 447.15. nih.govresearchgate.net

Table 1: Comparison of Published LC-MS/MS Methods for Pyronaridine Quantification

Parameter Method 1 Method 2 Method 3 Method 4
Technique LC-MS/MS LC-MS UPLC-MS/MS Multiplex LC-MS/MS
Matrix Whole Blood Whole Blood Whole Blood Serum
Sample Volume 100 µL 300 µL 50 µL Not Specified
Extraction Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Protein Precipitation
LLOQ 1.5 ng/mL 5.7 ng/mL 0.5 ng/mL 2 ng/mL
Run Time 5 min 14 min 4.5 - 6 min Not Specified
Internal Standard Stable Isotope-Labeled Amodiaquine (B18356) Stable Isotope-Labeled Not Specified
Reference nih.govnih.gov researchgate.net umcutrecht.nlresearchgate.net nih.gov

Application of Pyronaridine-d4 (Tetraphosphate) as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. nih.gov For pyronaridine analysis, deuterated forms such as Pyronaridine-d4 (tetraphosphate) or carbon-13 and deuterium-labeled pyronaridine (pyronaridine-¹³C₂D₄) serve this critical role. nih.govmedchemexpress.com A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C). medchemexpress.com

The primary advantage of using a SIL-IS like Pyronaridine-d4 is its ability to co-elute with the unlabeled analyte and behave identically during sample preparation, extraction, and ionization. nih.gov This co-elution ensures that any variations in extraction recovery or signal suppression/enhancement caused by the sample matrix affect both the analyte and the IS to the same extent. eijppr.com Consequently, the ratio of the analyte's response to the IS's response remains constant, leading to higher accuracy and precision in quantification. eijppr.com

Many previously reported assays for pyronaridine that did not use a SIL-IS were potentially compromised by matrix effects. researchgate.net The introduction of SILs like pyronaridine-¹³C₂D₄ has been a crucial advancement for developing robust and reliable methods. nih.gov In mass spectrometry, the SIL for pyronaridine is monitored using a specific mass transition, such as m/z 524.25 → 453.15 for pyronaridine-¹³C₂D₄, which is distinct from the analyte's transition. nih.govresearchgate.net

Micro-sampling and High-Throughput Analytical Approaches in Preclinical Research

In preclinical research, particularly studies involving small animals, obtaining large sample volumes is often not feasible. Therefore, methods that utilize micro-sampling techniques are highly desirable. Modern LC-MS/MS assays for pyronaridine have been developed to accommodate low sample volumes, with validated methods requiring as little as 50 µL to 100 µL of whole blood. nih.govumcutrecht.nl

High-throughput analysis is crucial for supporting large preclinical and clinical studies where numerous samples need to be processed efficiently. Key features of high-throughput methods for pyronaridine include:

Rapid Analysis Time: Newer methods have significantly reduced the total chromatographic run time to as low as 4.5 to 5 minutes per sample, enabling the analysis of a large number of samples per day. nih.govresearchgate.net

Automation: Sample preparation techniques like SPE can be performed on automated liquid handling systems (e.g., in a 96-well plate format), which increases throughput and improves reproducibility compared to manual methods like LLE. nih.gov

These advancements in micro-sampling and high-throughput analysis make pharmacokinetic studies of pyronaridine more feasible and efficient in a preclinical setting. nih.govumcutrecht.nl

Structure Activity Relationship Sar and Computational Chemistry Studies of Pyronaridine Analogues

Medicinal Chemistry Approaches to Pyronaridine (B1678541) Analogue Synthesis and Biological Evaluation

The biological evaluation of these synthesized compounds is critical for understanding their therapeutic value. Pyronaridine demonstrates potent activity against various stages of the Plasmodium falciparum parasite, the primary cause of malaria. Its efficacy is highest against the ring-form stage, followed by schizonts and trophozoites. researchgate.net Studies on related 9-anilinoacridines, which share structural similarities with pyronaridine, have revealed key structural features that enhance antimalarial activity. These include the presence of C-3, 6-diamino substitutions, low lipophilicity, and high pKa values. medchemexpress.com This information is invaluable for guiding the synthesis of new analogues with improved potency.

In Silico Ligand-Target Docking and Binding Affinity Predictions

In silico molecular docking has become an essential tool for predicting how a ligand, such as pyronaridine, might bind to a biological target. This computational method simulates the binding process, providing insights into the interaction's feasibility and strength. For pyronaridine, docking studies have explored its potential beyond its antimalarial activity. One significant study investigated its interaction with the Bromodomain-Containing Protein 4 (BRD4-BD1), a target implicated in cancer. nih.gov

In this study, pyronaridine exhibited a strong binding affinity for BRD4-BD1, with a calculated docking score of -10.2 kcal/mol. nih.gov The docking pose revealed several key interactions, including the formation of five hydrogen bonds with critical amino acid residues like ASN140, TYR97, PRO82, and ASP88. nih.gov Furthermore, the analysis identified a π-π T-shaped interaction with TRP81 and several π-alkyl interactions, which contribute to the stability of the ligand-protein complex. nih.gov

To further quantify the binding strength, Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) calculations are often employed. This method provides a more refined estimation of the binding free energy (ΔGbinding). For the pyronaridine-BRD4-BD1 complex, MM-GBSA calculations predicted a favorable binding energy, suggesting it could be a potent inhibitor. nih.gov

Table 1: In Silico Docking and Binding Affinity Data for Pyronaridine

Parameter Target Protein Value Reference
Docking Score BRD4-BD1 -10.2 kcal/mol nih.gov
Binding Free Energy (ΔGbinding) BRD4-BD1 -42.7 kcal/mol nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the optimization of existing ones. rsc.orgnih.gov

For compounds related to pyronaridine, such as quinoline (B57606) derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for antimalarial activity. rsc.orgnih.gov These models help identify key molecular descriptors—physicochemical properties like molar refractivity and Van der Waals volume—that influence a compound's potency. rsc.org For instance, 3D-QSAR models can generate contour maps that visualize regions where certain properties (e.g., steric bulk or electrostatic charge) are favorable or unfavorable for activity. rsc.org

A study on quinoline derivatives highlighted that the presence of hydrophobic groups and atoms like chlorine, fluorine, and basic nitrogen can increase antimalarial activity by enhancing lipophilicity and hydrogen-bonding capabilities. rsc.org Such insights derived from QSAR models are instrumental in reducing the time and cost associated with synthesizing and testing new analogues, thereby accelerating the drug development process. rsc.orgnih.gov

Table 2: Key Parameters in QSAR Model Validation

Parameter Description Acceptable Value
Cross-validated correlation coefficient > 0.5
r²_test External validation correlation coefficient > 0.6
r²_m Metric for external predictability > 0.5

Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of ligand-protein interactions, complementing the static picture provided by molecular docking. youtube.commdpi.com By simulating the movements of atoms over time, MD can assess the stability of a ligand in the binding pocket and reveal conformational changes in the protein. mdpi.comnih.gov

MD simulations have been crucial in validating the docking results for pyronaridine. A 200-nanosecond simulation of the pyronaridine-BRD4-BD1 complex confirmed the stability of the binding. nih.gov The simulation showed that pyronaridine maintained key interactions within the binding pocket throughout the simulation period. nih.gov Interestingly, MD simulations can also refine the understanding of binding modes; for example, a hydrogen bond observed in the initial docked structure was absent in the time-averaged structure from the MD simulation, highlighting the importance of dynamic analysis for obtaining more trustworthy results. nih.gov

These simulations provide atomic-level insights into the physical movements and interactions, which are governed by force fields—mathematical equations describing the potential energy of the system. mdpi.com Such detailed analysis is vital for confirming the binding mode and stability of potential drug candidates.

Table 3: Findings from Molecular Dynamics Simulation of Pyronaridine

Simulation Target Duration Key Finding Reference
Pyronaridine-BRD4-BD1 Complex 200 ns Confirmed stable binding and refined interaction profile nih.gov

De Novo Design and Virtual Screening for Novel Pyronaridine-Derived Chemotypes

The search for novel and improved therapeutic agents often begins with screening large libraries of chemical compounds. Virtual screening is a computational technique that rapidly assesses vast databases of molecules to identify those with a high probability of binding to a specific drug target. nih.gov This approach was used to identify pyronaridine as a potential inhibitor of BRD4-BD1 by screening the SuperDRUG2 database. nih.gov

Beyond screening existing compounds, computational methods can be used for de novo design—the creation of entirely new molecules tailored to fit a specific target. This process often starts with a fragment or scaffold, like that of pyronaridine, and computationally builds new structures with desired properties.

These advanced computational strategies, including both virtual screening and de novo design, are powerful tools for expanding the chemical space around a known active compound like pyronaridine. They enable the rapid identification of novel chemotypes and hit series, which can then be synthesized and evaluated, accelerating the journey from a promising lead to a potential new drug. nih.gov

Translational Research and Future Perspectives for Pyronaridine Derivatives

Preclinical Candidate Selection and Optimization Strategies

The selection of preclinical candidates among pyronaridine (B1678541) derivatives involves a rigorous evaluation of their biological activity, pharmacological properties, and potential for combination therapy. Optimization strategies aim to enhance efficacy, improve pharmacokinetic profiles, and overcome resistance mechanisms.

A key strategy in preclinical development is the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Despite the approval of pyronaridine in combination therapies, detailed ADME data, particularly in murine models, remains limited in peer-reviewed literature. nih.gov Studies involving in vitro metabolite identification using mouse liver microsomes are crucial for understanding how the compound is processed, which can inform optimization efforts. nih.gov

One of the primary criteria for selecting a partner drug for combination therapy is matching pharmacokinetic profiles to ensure that both drugs maintain therapeutic levels for a similar duration. Pyronaridine's long half-life makes it a suitable candidate for pairing with other long-acting compounds. nih.gov For instance, in preclinical studies, pyronaridine was selected as a partner for M5717, a Plasmodium falciparum elongation factor 2 inhibitor, based on its complementary mode of action and pharmacokinetic properties. nih.govnih.gov

Optimization strategies also focus on mitigating the risk of drug resistance. Preclinical models, such as the P. falciparum SCID mouse model, are used to study how resistance might develop. Research has shown that while monotherapy with a partner drug like M5717 can lead to the selection of resistant parasites, the addition of pyronaridine can suppress the emergence of these resistant mutants. nih.govnih.gov This highlights the importance of combination therapy in preclinical selection to ensure long-term efficacy.

Further optimization involves refining the chemical structure of related compounds. For example, research on other antimalarial quinoline (B57606) derivatives, such as MG3, has focused on developing scalable, safer, and more efficient synthesis methods to support further development into Phase I studies. mdpi.commalariaworld.org This includes detailed analysis of the ADME and toxicological profiles to build a comprehensive preclinical data package. mdpi.commalariaworld.org

Table 1: Preclinical Data for Pyronaridine and a Derivative

CompoundParameterFindingModel SystemSource
PyronaridineResistance SuppressionSuppressed the selection of M5717-resistant mutants in combination treatment.P. falciparum SCID mouse model nih.govnih.gov
PyronaridineHalf-life (t1/2)Estimated at 74 hours.Murine Model nih.gov
MG3 (4-amino-7-chloroquinoline derivative)In Vitro ActivityActive against both Chloroquine-Sensitive and Chloroquine-Resistant strains of P. falciparum.In Vitro Assay mdpi.commalariaworld.org
MG3 (4-amino-7-chloroquinoline derivative)In Vivo ActivityOrally active in P. berghei, P. chabaudi, and P. yoelii models.Rodent Malaria Models malariaworld.org

Potential for Drug Repurposing of Pyronaridine and Its Analogues in Emerging Pathologies

Drug repurposing, the process of identifying new uses for approved or investigational drugs, offers a promising and accelerated pathway for addressing emerging diseases. nih.govmdpi.com Pyronaridine, with its established clinical use, has become a candidate for repurposing against various pathogens beyond malaria.

Antiviral Activity: Research has identified pyronaridine as a potential antiviral agent. Notably, it was investigated for its efficacy against the Ebola virus (EBOV). nih.gov In vitro studies demonstrated activity against EBOV, and subsequent studies in mouse models showed that pyronaridine treatment resulted in 100% survival from a lethal challenge with mouse-adapted EBOV. nih.gov The mechanism may involve immunomodulation during the viral infection. nih.gov The compound has also been part of investigations into treatments for SARS-CoV-2, leveraging its known pharmacokinetic properties to explore potential dose-exposure-response relationships. researchgate.net

Antiparasitic Activity: The application of pyronaridine has been explored for other parasitic infections, such as cystic echinococcosis (CE), a disease caused by the tapeworm Echinococcus granulosus. researchgate.netnih.gov In a murine model of CE, pyronaridine demonstrated high efficacy, causing 100% cyst mortality after a three-dose regimen. researchgate.net Pharmacokinetic analysis supported this potential use, revealing that the drug is highly distributed in the liver and lungs, which are the organs most commonly affected by CE. researchgate.netnih.gov Functional studies suggest that its mechanism in this context involves the inhibition of topoisomerase I and the induction of apoptosis in the parasite. researchgate.netnih.gov

Table 2: Findings from Pyronaridine Repurposing Studies

PathogenStudy TypeKey FindingSource
Ebola Virus (EBOV)In Vivo (mouse model)A single dose resulted in 100% survival and significantly reduced viremia after lethal challenge. nih.gov
Ebola Virus (EBOV)In VitroEC50 between 420 nM—1.14 μM against EBOV in HeLa cells. nih.gov
Echinococcus granulosus (Cystic Echinococcosis)In Vivo (murine model)Caused 100% cyst mortality following a three-dose intraperitoneal regimen. researchgate.net
Echinococcus granulosus (Cystic Echinococcosis)In VitroInhibited topoisomerase I activity with an IC50 of 209.7 ± 1.1 μM. researchgate.netnih.gov
SARS-CoV-2Pharmacokinetic ModelingExtensively distributed to the lung and trachea, with lung-to-blood and trachea-to-blood concentration ratios of 25.83 and 12.41, respectively. researchgate.net

Open Research Questions and Future Directions in Pyronaridine-d4 (Tetraphosphate) Research

Despite its established use, several research questions regarding pyronaridine and its derivatives remain open, guiding future investigations. The deuterated form, Pyronaridine-d4 (tetraphosphate), is instrumental in many of these studies, particularly in sensitive analytical methods for pharmacokinetic analysis.

Key research questions include:

Understanding Pharmacokinetic Variability: The distribution of pyronaridine into red blood cells is a key feature of its antimalarial activity. nih.gov However, the factors influencing this distribution and the variability between healthy individuals and malaria patients are not fully understood. nih.gov Future research should aim to clarify how factors like individual hematocrit levels affect the drug's pharmacokinetic profile.

Mechanisms of Resistance: While pyronaridine is effective in combination therapies that help prevent resistance, the precise molecular mechanisms by which parasites could develop resistance to pyronaridine are not fully elucidated. nih.gov Continued surveillance and in vitro selection studies are needed to identify potential resistance markers.

Bioavailability and Formulation: The absolute bioavailability of pyronaridine in humans has not been determined due to the lack of an intravenous formulation for such studies. nih.gov Developing and testing such a formulation would provide fundamental pharmacokinetic data. Furthermore, exploring novel formulations could improve bioavailability and patient compliance.

Full Spectrum of Activity: The success in repurposing pyronaridine for Ebola and cystic echinococcosis suggests it may have a broader spectrum of activity. nih.govresearchgate.net Future research should involve systematic screening of pyronaridine and its analogues against a wider range of viruses, parasites, and even bacteria to uncover new therapeutic opportunities. mdpi.com

Long-Term Stability and Analytical Methods: The stability of pyronaridine in biological samples under various storage conditions is critical for clinical trials. Research has highlighted issues such as adsorption to surfaces and the impact of anticoagulants on stability during freeze-thaw cycles. nih.gov Future work should continue to refine analytical methods, using standards like Pyronaridine-d4, to ensure accurate and reproducible quantification in diverse clinical and preclinical settings. nih.gov

Addressing these questions will be essential for optimizing the use of pyronaridine, developing new derivatives, and fully realizing its therapeutic potential across multiple diseases.

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